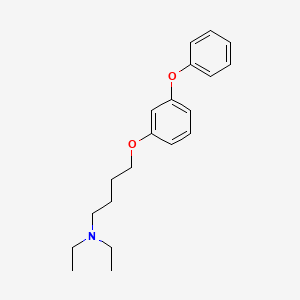![molecular formula C20H18N2O B5027738 1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)
1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzimidazole compounds are synthesized through condensation reactions of benzene-1,2-diamine with aldehydes in various ratios. For example, two derivatives were synthesized by reacting benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, showcasing different dihedral angles between the naphthalene and benzimidazole rings due to the positioning of additional naphthalene rings or substituents in the molecule (Ghichi et al., 2023).
Molecular Structure Analysis
The molecular structures of benzimidazole derivatives are characterized by dihedral angles between the benzimidazole ring and attached naphthalene ring systems. These structures are confirmed through density functional theory (DFT) calculations and experimental methods, revealing the influence of additional rings or substituents on the overall molecular conformation (Ghichi et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including hydrogen bonding and C-H...π interactions, which contribute to their chemical properties and potential applications. These interactions facilitate the formation of chains, dimers, and ribbons in the crystal structure, affecting the compound's solubility and reactivity (Ghichi et al., 2023).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular conformation and intermolecular interactions. For instance, the presence of hydrogen bonds and C-H...π interactions significantly influences the crystal packing and stability of these compounds (Ghichi et al., 2023).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, electron distribution, and potential for forming complexes with metals, are influenced by their molecular structure. The ability to form complexes with metals, for example, can lead to applications in catalysis and materials science (Tavman, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol is the efflux pumps in bacteria . These efflux pumps play a crucial role in bacterial antibiotic resistance by extruding antibiotics from the interior cell environment to the exterior .
Mode of Action
This compound acts as an efflux pump inhibitor (EPI) . It interacts with the efflux pumps, blocking their activity and thereby preventing the expulsion of antibiotics from the bacterial cells . This action can help to overcome multi-drug resistance in bacteria .
Biochemical Pathways
The inhibition of efflux pumps disrupts the normal functioning of these pumps, which are often upregulated in multi-drug resistant bacteria . This disruption can affect various biochemical pathways within the bacteria, particularly those related to antibiotic resistance .
Result of Action
The inhibition of efflux pumps by this compound can lead to an increase in the intracellular concentration of antibiotics, thereby enhancing their effectiveness . This can result in the death of the bacteria, even those that are multi-drug resistant .
properties
IUPAC Name |
1-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14(23)20-21-18-8-4-5-9-19(18)22(20)13-15-10-11-16-6-2-3-7-17(16)12-15/h2-12,14,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHUZKAIOOSYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)


![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)


![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)